5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom and a pyridin-2-yl group attached to a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridin-2(1H)-one core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while a Suzuki coupling reaction would introduce an aryl group at the bromine position.
Scientific Research Applications
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is valuable in synthetic organic chemistry for constructing more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-yl group can facilitate binding to active sites or influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)pyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-Chloro-1-(pyridin-2-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical behavior.
5-Fluoro-1-(pyridin-2-yl)pyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
5-bromo-1-pyridin-2-ylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-5-10(14)13(7-8)9-3-1-2-6-12-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGZUMJWHZABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=CC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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